molecular formula C10H8N2O B3242046 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbonitrile CAS No. 1499556-74-9

2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbonitrile

Cat. No.: B3242046
CAS No.: 1499556-74-9
M. Wt: 172.18 g/mol
InChI Key: HOMKEXRXVIHDFM-UHFFFAOYSA-N
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Description

2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbonitrile is a heterocyclic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system with a carbonitrile group at the 8-position and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of hydroquinolinecarbaldehyde with hydroxylamine hydrochloride and iodine in aqueous ammonia under ambient conditions . This reaction leads to the formation of the desired compound with good yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, leading to the formation of tetrahydroquinoline derivatives.

    Substitution: The carbonitrile group can undergo nucleophilic substitution reactions to form various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes involved in various biological processes, leading to the modulation of cellular functions. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-1,2,3,4-tetrahydroquinoline-8-carbonitrile is unique due to the presence of both the keto and carbonitrile functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate for the synthesis of various biologically active compounds.

Properties

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-8-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-6-8-3-1-2-7-4-5-9(13)12-10(7)8/h1-3H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMKEXRXVIHDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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